molecular formula C14H12F2N4 B3035902 2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile CAS No. 338773-91-4

2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile

Cat. No.: B3035902
CAS No.: 338773-91-4
M. Wt: 274.27 g/mol
InChI Key: CBIQBOLGMLKCLB-UHFFFAOYSA-N
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Description

2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a difluoroanilino group and a dimethylamino group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile typically involves the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction between 2-chloronicotinonitrile and dimethylamine under basic conditions. This reaction results in the substitution of the chlorine atom with the dimethylamino group.

    Introduction of the Difluoroanilino Group: The difluoroanilino group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2,4-difluoroaniline with the nicotinonitrile intermediate in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroanilino or dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alkyl derivatives.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoroanilino and dimethylamino groups contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichloroanilino)-4-(dimethylamino)nicotinonitrile: Similar structure but with chlorine atoms instead of fluorine.

    2-(2,4-Difluoroanilino)-4-(methylamino)nicotinonitrile: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-(2,4-Difluoroanilino)-4-(dimethylamino)pyridine: Similar structure but with a pyridine core instead of a nicotinonitrile core.

Uniqueness

2-(2,4-Difluoroanilino)-4-(dimethylamino)nicotinonitrile is unique due to the presence of both difluoroanilino and dimethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-difluoroanilino)-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4/c1-20(2)13-5-6-18-14(10(13)8-17)19-12-4-3-9(15)7-11(12)16/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIQBOLGMLKCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=C(C=C(C=C2)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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